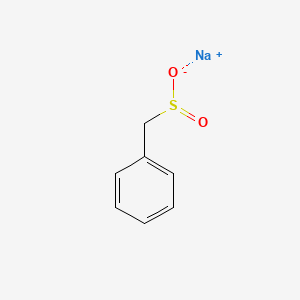

Sodium phenylmethanesulfinate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;phenylmethanesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S.Na/c8-10(9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJWHIKPAMMQFZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51793-64-7 | |

| Record name | sodium phenylmethanesulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium Phenylmethanesulfinate

Preparative Routes from Sulfinic Acid Precursors

The synthesis of sodium phenylmethanesulfinate typically begins with precursors that already contain the core phenylmethanesulfonyl group. These precursors are then chemically transformed to yield the desired sulfinate salt.

The most prevalent and industrially significant method for preparing this compound involves the reduction of phenylmethanesulfonyl chloride. This process converts the sulfonyl chloride, which is in a higher oxidation state, to the corresponding sulfinate salt.

A widely adopted procedure involves the use of sodium sulfite (B76179) (Na₂SO₃) as the reducing agent in an aqueous solution. nih.govrsc.org The reaction is typically conducted in the presence of a base, such as sodium bicarbonate (NaHCO₃), to neutralize the acidic byproducts formed during the reaction. nih.govrsc.org The process involves heating the mixture to facilitate the reduction. rsc.org For instance, this compound can be prepared by heating phenylmethanesulfonyl chloride with sodium sulfite and sodium bicarbonate in water at 70-80°C for several hours. rsc.org After the reaction is complete, the product is isolated from the aqueous solution, often through extraction with a suitable organic solvent like ethanol, followed by recrystallization to obtain the pure solid. rsc.org

Alternative reducing agents for sulfonyl chlorides, such as zinc dust, have also been reported for the general synthesis of sulfinates. nih.govgoogle.com However, the use of sodium sulfite is often preferred due to its operational simplicity and avoidance of heavy metal waste. google.comrsc.org

| Precursor | Reducing Agent | Base | Solvent | Temperature | Key Findings |

|---|---|---|---|---|---|

| Phenylmethanesulfonyl Chloride | Sodium Sulfite | Sodium Bicarbonate | Water | 70-80 °C | This method provides a direct and high-yielding route to the target compound, with a reported yield of 71% after purification. rsc.org |

Beyond the direct reduction of sulfonyl chlorides, alternative pathways exist for forming the phenylmethanesulfinate anion. One notable method involves the use of organometallic reagents, such as Grignard reagents. nottingham.ac.uk

| Starting Materials | Key Intermediate | Reaction Type | Key Findings |

|---|---|---|---|

| Benzylmagnesium Bromide, Sulfur Dioxide | Phenylmethanesulfinate Magnesium Salt | Grignard Reaction | This method provides a versatile route to sulfinates by forming the carbon-sulfur bond directly. nottingham.ac.uk |

Green Chemistry Principles Applied to Phenylmethanesulfinate Synthesis

The principles of green chemistry aim to design chemical processes that are more sustainable by minimizing waste, reducing energy consumption, and using less hazardous substances. nih.govacs.org These principles are increasingly being applied to the synthesis of industrial chemicals like this compound.

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. acs.orgwikipedia.org A higher atom economy signifies a more efficient process with less waste generated. savemyexams.com

For the synthesis of this compound from phenylmethanesulfonyl chloride and sodium sulfite, the balanced chemical equation is a primary determinant of the theoretical atom economy. Considering the reaction:

C₇H₇SO₂Cl + Na₂SO₃ → C₇H₇SO₂Na + NaSO₃Cl

The atom economy would be calculated as follows:

Molecular Weight of C₇H₇SO₂Na: 178.18 g/mol sigmaaldrich.comsigmaaldrich.com

Molecular Weight of C₇H₇SO₂Cl: 190.65 g/mol

Molecular Weight of Na₂SO₃: 126.04 g/mol

Atom Economy = [MW(C₇H₇SO₂Na) / (MW(C₇H₇SO₂Cl) + MW(Na₂SO₃))] x 100% Atom Economy = [178.18 / (190.65 + 126.04)] x 100% ≈ 56.3%

A major focus of green chemistry is the development of reaction conditions that are less harmful to the environment. numberanalytics.com This includes the use of safer solvents, milder reaction temperatures, and the avoidance of toxic reagents.

The common synthesis of this compound aligns with several of these principles:

Use of Water as a Solvent: The reduction of phenylmethanesulfonyl chloride is typically performed in water, which is an abundant, non-toxic, and environmentally benign solvent. rsc.orglucp.net This is a significant advantage over methods that rely on volatile organic compounds (VOCs).

Avoidance of Hazardous Reagents: The use of sodium sulfite as a reducing agent is preferable to alternatives like heavy metals (e.g., zinc), which can lead to toxic waste streams requiring costly remediation. nih.govgoogle.com

Energy Efficiency: The reaction is conducted at moderate temperatures (e.g., 70-80°C), which minimizes the energy requirements compared to processes that demand very high heat. rsc.orgnumberanalytics.com

These factors contribute to making the reductive pathway from phenylmethanesulfonyl chloride a relatively green and efficient method for the industrial preparation of this compound. rsc.org

Mechanistic Investigations of Sodium Phenylmethanesulfinate Reactivity

Generation and Behavior of Phenylmethanesulfonyl Radicals

The cleavage of the S-Na bond and subsequent oxidation of the phenylmethanesulfinate anion provides a pathway to the highly reactive phenylmethanesulfonyl radical (C₆H₅CH₂SO₂•). This intermediate is central to a variety of sulfonylation reactions.

Radical Initiation Pathways and Electron Transfer Processes

The generation of sulfonyl radicals from sulfinate salts like sodium phenylmethanesulfinate is fundamentally an oxidative process. The initiation step typically involves a single-electron transfer (SET) from the sulfinate anion to an oxidant or is induced by thermal or photochemical methods.

Common initiation strategies include:

Chemical Oxidation: Using transition metal oxidants or reagents like peroxides can facilitate the one-electron oxidation of the sulfinate to the corresponding sulfonyl radical.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful method for generating sulfonyl radicals under mild conditions. In a typical cycle, a photocatalyst, upon excitation by light, can either directly oxidize the sulfinate anion or initiate a cascade that leads to its oxidation.

Thermal Initiation: In some cases, sulfinic acids, which can be generated in situ from their salts, can undergo thermal decomposition to produce sulfonyl radicals. For instance, the disproportionation of sulfinic acid can yield a sulfinyl sulfone intermediate which then homolytically cleaves to a sulfonyl radical and a sulfinyl radical upon heating. mdpi.com

The core process in these initiation events is the electron transfer from the sulfinate to an acceptor, a process that can be influenced by the redox potential of the specific sulfinate and the reaction conditions. While these methods are generally applicable to sulfinates, the specific reactivity of this compound can vary. For example, in certain copper-catalyzed radical cascade reactions, alkyl sulfinates such as this compound were found to be ineffective radical precursors, failing to yield the desired products. oup.com This highlights that the efficiency of radical generation is substrate-dependent.

Radical Chain Propagation in Transformations Involving this compound

Once the phenylmethanesulfonyl radical is generated in the initiation phase, it can participate in a radical chain reaction, a self-sustaining cycle of steps that leads to the formation of the product. lumenlearning.commasterorganicchemistry.com A radical chain mechanism is classically composed of three phases: initiation, propagation, and termination. wiley-vch.deyoutube.com

Initiation: As described previously, this step involves the initial formation of a small number of phenylmethanesulfonyl radicals from this compound.

Example: C₆H₅CH₂SO₂⁻Na⁺ + [Initiator] → C₆H₅CH₂SO₂• + Na⁺ + [Reduced Initiator]

Propagation: This is the "chain" part of the reaction, where a radical reacts with a stable molecule to form a product and another radical, which continues the chain. nih.gov In a typical transformation involving this compound, the propagation phase might involve two key steps:

The phenylmethanesulfonyl radical adds to a substrate, such as an alkene, to form a new carbon-centered radical intermediate.

This new radical then reacts with a molecule that can regenerate the chain-carrying radical or abstract an atom to form the final product and a new radical that can continue the cycle.

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. masterorganicchemistry.com This depletes the concentration of radicals available to continue the propagation cycle.

The following table illustrates a generalized propagation cycle for the addition of a phenylmethanesulfonyl radical to an alkene.

Table 1: Generalized Radical Chain Propagation Steps

| Phase | Step | Description |

|---|---|---|

| Propagation | 1 | The phenylmethanesulfonyl radical (C₆H₅CH₂SO₂•) adds across the double bond of an alkene (R-CH=CH₂). |

| 2 | The resulting carbon-centered radical abstracts a hydrogen atom from a donor (H-D), forming the final sulfone product and a new radical (D•) that can propagate the chain. |

The efficiency and length of the chain depend on the relative rates of the propagation and termination steps. wiley-vch.de

Radical Trapping Experiments and Intermediate Characterization

Direct observation of short-lived radical intermediates like the phenylmethanesulfonyl radical is challenging due to their high reactivity and low concentration. Therefore, indirect methods, primarily radical trapping experiments, are employed to provide evidence for their existence. whiterose.ac.uk

Radical Trapping Agents: These are molecules that react rapidly with transient radicals to form a more stable, detectable species. nih.gov

Nitroxides: Stable nitroxide radicals, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), are commonly used. They efficiently "trap" carbon-centered radicals but are less effective with sulfur-centered radicals. However, they are invaluable for trapping the carbon-radical intermediates formed after the initial sulfonyl radical has reacted with a substrate, thus providing indirect evidence for the initial radical generation.

Nitrone Spin Traps: Compounds like α-phenyl-N-tert-butylnitrone (PBN) react with radicals to form stable nitroxide radical adducts. These adducts can be detected and characterized by Electron Spin Resonance (ESR) spectroscopy, which can sometimes provide structural information about the original transient radical. nih.gov

Intermediate Characterization:

Electron Spin Resonance (ESR) Spectroscopy: This is the most direct technique for detecting species with unpaired electrons. By analyzing the ESR spectrum of a trapped adduct, information about the structure and environment of the transient radical can be deduced.

Product Analysis: In some cases, the sulfonyl radical can be trapped to form a stable, isolable product. For instance, a strategy has been described where a sulfonyl radical, generated from a sulfonamide precursor, was trapped with a silane (B1218182) reagent under basic conditions to furnish a stable potassium sulfinate salt, which was then fully characterized. nih.govacs.org This approach provides strong evidence for the transient sulfonyl radical intermediate.

The table below summarizes common experimental techniques used to investigate the involvement of phenylmethanesulfonyl radicals.

Table 2: Methods for Detecting Radical Intermediates

| Method | Description | Information Gained |

|---|---|---|

| Radical Trapping | Reaction is performed in the presence of a radical scavenger (e.g., TEMPO). | Inhibition of the reaction or formation of a trapped adduct suggests a radical mechanism. researchgate.net |

| ESR Spectroscopy | A spin trap (e.g., PBN) is used to convert the transient radical into a more persistent nitroxide radical. | Direct detection and structural characterization of the radical adduct. nih.gov |

| Cyclic Voltammetry | Measures the oxidation potential of the sulfinate anion. | Provides thermodynamic data on the feasibility of the initial electron transfer step. |

| Product Isolation | Trapping of the sulfonyl radical to form a stable, characterizable product. | Confirms the structure of the intermediate. acs.org |

Nucleophilic and Electrophilic Reactivity Profiles

Beyond its role as a radical precursor, the phenylmethanesulfinate anion is an ambident nucleophile, capable of reacting at either the sulfur or oxygen atoms. In many polar reactions, it functions as a potent S-centered nucleophile.

S-Centered Nucleophilic Substitution and Displacement Reactions

The sulfur atom in the phenylmethanesulfinate anion bears a lone pair of electrons and is relatively soft and polarizable, making it a good nucleophile for attacking soft electrophilic centers. nih.gov This reactivity is central to the formation of sulfones and other organosulfur compounds via nucleophilic substitution pathways.

In a typical S-centered nucleophilic substitution reaction, the sulfinate anion attacks an electrophilic carbon atom, displacing a leaving group. This is a classic Sₙ2 reaction pathway.

Reaction with Alkyl Halides: this compound can react with alkyl halides (R-X) to form benzyl (B1604629) alkyl sulfones (C₆H₅CH₂SO₂R). The reaction proceeds via nucleophilic attack of the sulfinate sulfur on the electrophilic carbon of the alkyl halide, with the simultaneous expulsion of the halide ion.

The nucleophilicity of the sulfinate can be influenced by the solvent, counter-ion, and the nature of the electrophile. The sulfur atom's nucleophilicity makes sulfinates valuable reagents for constructing C-S bonds in a controlled, non-radical manner.

Stereochemical Course of Substitution Reactions at the Sulfinyl Sulfur

When a nucleophilic substitution reaction occurs directly at the sulfur atom of a chiral, enantiomerically enriched sulfinate, the stereochemical outcome is a key mechanistic probe. Although this compound itself is achiral, the principles governing substitution at its sulfinyl sulfur are derived from studies on chiral analogues.

Nucleophilic substitution at a tricoordinate sulfinyl sulfur can proceed through two main mechanistic pathways, which dictate the stereochemical outcome: tandfonline.com

Concerted Sₙ2-type Mechanism: This pathway involves a single transition state where the nucleophile attacks the sulfur atom from the side opposite to the leaving group. This "backside attack" leads to a complete inversion of configuration at the sulfur center, analogous to the Walden inversion at a carbon center. tandfonline.commasterorganicchemistry.com

Addition-Elimination (A-E) Mechanism: This stepwise pathway involves the nucleophilic attack on the sulfur atom to form a transient, hypervalent sulfur intermediate known as a sulfurane. mdpi.com This intermediate typically adopts a trigonal bipyramidal geometry. The stereochemical outcome depends on the positions of the entering nucleophile and the departing leaving group in this intermediate, and whether it undergoes pseudorotation before the leaving group is expelled. mdpi.comresearchgate.net

Inversion: Occurs if the entering and leaving groups occupy apical-apical positions in the sulfurane intermediate. nih.gov

Retention: Can occur if the entering and leaving groups occupy apical-equatorial positions. This often happens when geometric constraints, such as the formation of a four-membered ring in the transition state, favor this arrangement. tandfonline.com

The actual stereochemical course—inversion or retention—is highly sensitive to the structure of the sulfinate, the nature of the nucleophile, and the reaction conditions. mdpi.comresearchgate.net For many simple bimolecular substitutions at a sulfinyl sulfur, inversion of configuration is the commonly observed outcome. tandfonline.comnih.gov

Table 3: Factors Influencing Stereochemical Outcome at Sulfinyl Sulfur

| Factor | Influence on Stereochemistry | Rationale |

|---|---|---|

| Nucleophile/Leaving Group | Bulky groups | May favor retention by altering the geometry of the sulfurane intermediate. mdpi.com |

| Reaction Pathway | Concerted Sₙ2 | Leads to inversion of configuration. tandfonline.com |

| Addition-Elimination | Can lead to inversion or retention, depending on the sulfurane intermediate's structure and lifetime. researchgate.netnih.gov | |

| Cyclic Constraints | Formation of cyclic intermediates | Can force an apical-equatorial arrangement, leading to retention. tandfonline.com |

Computational Delineation of Reaction Energetics and Transition State Structures

The elucidation of complex chemical reaction mechanisms relies heavily on understanding the energy landscape of the reacting system. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping these landscapes, providing detailed insights into the structures of intermediates and, crucially, the high-energy transition states that govern reaction rates. escholarship.orgopenstax.orgnih.gov A transition state is a fleeting, high-energy configuration along the reaction coordinate that represents the point of maximum energy, which molecules must surpass to transform from reactants to products. openstax.orgwikipedia.org The energy difference between the reactants and the transition state is known as the activation energy (ΔG‡), a key determinant of the reaction's speed. openstax.org

While specific DFT studies focused exclusively on this compound are not extensively documented in the literature, the principles are well-established through computational investigations of closely related sulfinate and sulfonyl compounds. researchgate.nettandfonline.comtandfonline.com These studies serve as a valuable proxy for understanding the types of mechanistic questions that can be addressed for phenylmethanesulfinate reactivity.

For instance, DFT calculations have been employed to investigate the mechanisms of olefination reactions involving carbanions derived from sulfonyl esters. tandfonline.comtandfonline.com These studies reveal a multi-step process involving an initial aldol-type addition, followed by cyclization to a four-membered ring intermediate, and subsequent fragmentation to form the alkene product. The calculations are capable of modeling the geometry of each intermediate and transition state, as well as their relative energies. This allows for the identification of the rate-determining step—the step with the highest energy barrier—and provides a rationale for the observed stereoselectivity of the reaction. tandfonline.comtandfonline.com

Similarly, theoretical studies on the nucleophilic substitution at sulfur centers, such as the chloride-chloride exchange in arenesulfonyl chlorides, have utilized DFT to map the potential energy surface. mdpi.com These calculations can distinguish between different mechanistic pathways, such as a concerted SN2 mechanism, which proceeds through a single transition state, and a stepwise addition-elimination mechanism that involves a stable intermediate. mdpi.com The calculated energy barriers for each pathway allow chemists to predict the operative mechanism. For example, calculations showed the chloride exchange proceeds via an SN2 mechanism, while the analogous fluoride (B91410) exchange favors an addition-elimination pathway with a distinct sulfurane intermediate. mdpi.com

The table below illustrates the type of data generated from such computational studies, using a hypothetical reaction of a sulfinate derivative as an example. The values represent the kind of energetic information that a DFT study would provide to characterize a reaction pathway.

| Structure | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| TS1 | Transition state for step 1 | +15.2 |

| Intermediate | A stable species formed during the reaction | -5.4 |

| TS2 | Transition state for step 2 | +21.5 |

| Products | Final materials of the reaction | -12.8 |

This is a representative table. Actual values would be derived from specific DFT calculations for a given reaction.

By analyzing these computed energies, researchers can construct a detailed reaction energy profile, visualizing the entire transformation from reactants to products and identifying the kinetic bottlenecks. openstax.org This computational delineation is crucial for rational catalyst design, reaction optimization, and predicting the reactivity of compounds like this compound in various chemical transformations. escholarship.orgmit.edu

Rearrangement Processes Involving Phenylmethanesulfinate Moieties

Rearrangement reactions are a fundamental class of organic transformations where the carbon skeleton or functional groups of a molecule are reorganized, often leading to the formation of a more stable isomer. masterorganicchemistry.commsu.edu The phenylmethanesulfinate moiety, particularly in its esterified form, is known to participate in significant rearrangement processes.

One of the most well-studied rearrangements involving sulfinates is the thermal transformation of allylic sulfinates into the corresponding allylic sulfones. researchgate.net This process is a escholarship.orgresearchgate.net-sigmatropic rearrangement, a type of pericyclic reaction characterized by a concerted, cyclic shift of electrons. bdu.ac.in In this specific rearrangement, an allyl group attached to the sulfinyl sulfur migrates to the sulfinyl oxygen, while simultaneously, the sulfinyl group migrates from the oxygen to the terminal carbon of the allyl system.

The general transformation can be depicted as:

Allyl Phenylmethanesulfinate → Allyl Phenyl Sulfone

Mechanistic studies have shown that this rearrangement can be highly stereospecific. researchgate.net For example, heating a chiral allylic sulfinate can produce a chiral sulfone with a high degree of stereochemical integrity. This stereospecificity provides strong evidence for a concerted mechanism proceeding through an ordered, cyclic transition state, rather than a stepwise mechanism involving dissociated radical or ionic intermediates. researchgate.net

The reaction is also sensitive to the structure of the substrate and the solvent used. researchgate.net For instance, the rearrangement of crotyl benzenesulfinate (B1229208) and α-methylallyl benzenesulfinate both yield crotyl phenyl sulfone as the principal product, indicating a thermodynamic preference for the more stable sulfone isomer. researchgate.net While these examples utilize benzenesulfinate, the principles are directly applicable to the phenylmethanesulfinate system.

It is important to note that while the rearrangement is well-established for sulfinate esters, direct rearrangement of the this compound salt itself is not a commonly reported process under similar conditions. The reactivity is typically unlocked upon conversion to an ester, which then possesses the requisite structure to undergo the sigmatropic shift. This highlights the importance of the ester functional group in facilitating the specific electronic reorganization required for this class of rearrangement.

Applications of Sodium Phenylmethanesulfinate in Advanced Organic Synthesis

Carbon-Sulfur Bond Forming Reactions

The formation of carbon-sulfur (C-S) bonds is a cornerstone of organic synthesis, leading to the creation of compounds with significant applications in medicinal chemistry and materials science. Sodium phenylmethanesulfinate serves as a potent precursor for generating the benzylsulfonyl moiety, which can be incorporated into various organic substrates through different chemical strategies.

Regioselective Thiolation of Unsaturated Systems

A notable application of this compound is in the regioselective thiolation of unsaturated systems. One such example is the acid- and phosphine-induced radical thiolation of para-quinone methides (p-QMs). In a study by Xiong and colleagues, this compound was successfully employed to synthesize diarylmethyl thioethers. polyu.edu.hk This transformation proceeds under transition-metal-free conditions, offering a straightforward and efficient route to these valuable structures. polyu.edu.hk The reaction demonstrates excellent regioselectivity, with the benzylthio group adding specifically to the exocyclic double bond of the p-QM.

The reaction is proposed to proceed via a radical mechanism where an acid and a phosphine (B1218219) mediate the generation of a thiyl radical from the sulfinate. This radical then adds to the olefinic moiety of the p-QM. polyu.edu.hk A variety of sodium alkyl and aryl sulfinates are amenable to this transformation, affording the corresponding thiolation products in moderate to good yields. polyu.edu.hk

Table 1: Regioselective Thiolation of p-Quinone Methides with this compound Data sourced from Xiong, B., et al. (2021). polyu.edu.hk

| p-Quinone Methide Substrate | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| 2,6-di-tert-butyl-4-((4-methoxyphenyl)(phenyl)methylene)cyclohexa-2,5-dien-1-one | PPh3, H2SO4, CH3CN/H2O, 80°C, 3h | (2,6-di-tert-butyl-4-((4-methoxyphenyl)(phenyl)methyl)phenyl)(benzyl)sulfane | 85 |

| 2,6-di-tert-butyl-4-(diphenylmethylene)cyclohexa-2,5-dien-1-one | PPh3, H2SO4, CH3CN/H2O, 80°C, 3h | benzyl((2,6-di-tert-butyl-4-(diphenylmethyl)phenyl)thio)methane | 82 |

Sulfonylation of Olefinic Compounds via Radical Addition Pathways

This compound is also a key reagent in the sulfonylation of olefinic compounds, leading to the formation of vinyl sulfones. These reactions often proceed through radical addition pathways and provide access to valuable synthetic intermediates. Vinyl sulfones are known for their utility as Michael acceptors and as partners in various cycloaddition and cross-coupling reactions. organic-chemistry.orgnih.gov

An efficient, catalyst-free method for the synthesis of vinyl sulfones involves the reaction of sodium sulfinates with gem-dibromides in DMF at 80°C. organic-chemistry.org This method is compatible with a range of functional groups. organic-chemistry.org Another approach is the transition-metal-free tandem cross-decarboxylative/coupling reaction of sodium sulfinates with cinnamic acids, which is both efficient and environmentally benign. rsc.org

Furthermore, sodium iodide-mediated reactions of alcohols with sulfinic acids can produce vinyl sulfones with high stereoselectivity. nih.gov The choice of solvent plays a crucial role in directing the selectivity of these reactions. nih.gov

Table 2: Synthesis of Vinyl Sulfones from this compound and Olefinic Precursors Data sourced from multiple studies. organic-chemistry.orgnih.gov

| Olefinic Precursor | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1,1-dibromo-2-phenylethane | DMF, 80°C | (E)-1-(benzylsulfonyl)-2-phenylethene | 85 | organic-chemistry.org |

| (E)-cinnamic acid | K2S2O8, DMSO, 100°C | (E)-1-(benzylsulfonyl)-2-phenylethene | 78 | rsc.org |

| 1-phenylethan-1-ol | NaI, TsOH·H2O, MeNO2, 80°C, 24h | (E)-1-(benzylsulfonyl)-1-phenylethene | 88 | nih.gov |

Role in Olefination Strategies

While not always a direct participant, this compound plays a crucial indirect role in modern olefination strategies, particularly in variations of the Julia olefination. This is achieved through its conversion to benzyl (B1604629) phenyl sulfone, a key intermediate in these reactions.

Participation in Julia-Type Olefinations and their Mechanistic Variations

The classical Julia-Lythgoe olefination and its more contemporary one-pot variant, the Julia-Kocienski olefination, are powerful methods for the synthesis of alkenes from sulfones and carbonyl compounds. wikipedia.orgorganic-chemistry.org The required benzyl phenyl sulfone is readily synthesized from this compound via reaction with an appropriate aryl halide.

In the Julia-Lythgoe olefination, the anion of a phenyl sulfone reacts with an aldehyde or ketone to form a β-hydroxy sulfone. wikipedia.org This intermediate is then typically acylated and subjected to reductive elimination using reagents like sodium amalgam or samarium(II) iodide to yield the alkene. wikipedia.org A key feature of this reaction is that the stereochemistry of the final alkene is generally independent of the stereochemistry of the β-hydroxy sulfone intermediate, with the more stable E-alkene being the major product. wikipedia.org

The Julia-Kocienski olefination is a modification that often utilizes heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, to facilitate a one-pot process. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a β-alkoxy sulfone, which undergoes a spontaneous Smiles rearrangement followed by elimination to afford the alkene. mdpi.com

Influence on Alkene Stereoselectivity in Carbonyl Olefination

The stereochemical outcome of Julia-type olefinations can be influenced by several factors, including the nature of the sulfone, the base, the solvent, and any additives. organic-chemistry.orgacs.org In the Julia-Kocienski olefination, the initial addition of the metalated sulfone to the carbonyl compound is often under kinetic control, and the resulting diastereomeric β-alkoxy sulfones can lead to different alkene isomers. mdpi.com

For instance, the use of chelating counterions like Li⁺ in nonpolar solvents can favor a closed transition state, influencing the syn/anti ratio of the initial adduct. organic-chemistry.org Conversely, larger, non-chelating counterions such as K⁺ in polar solvents can lead to an open transition state and a different stereochemical outcome. organic-chemistry.org The steric and electronic properties of the sulfone's aryl group also play a significant role. For example, sterically demanding groups on the sulfone can be used to favor the formation of the Z-alkene. chemrxiv.org Recent studies have also explored the use of N-sulfonylimines as electrophiles in Julia-Kocienski olefinations, which has been shown to dramatically favor the formation of Z-alkenes. chemrxiv.org

Functionalization of Complex Molecular Scaffolds

The methodologies involving this compound are not limited to simple molecules but can be extended to the late-stage functionalization of complex molecular scaffolds. Late-stage functionalization is a powerful strategy in drug discovery and development, as it allows for the rapid generation of analogues of a lead compound with diverse functionalities. nih.govnih.gov

The reactions described above, such as the regioselective thiolation and sulfonylation, can be applied to complex substrates containing various functional groups. The ability to introduce a benzylthio or benzylsulfonyl group into a complex molecule opens up possibilities for further synthetic manipulations. For example, the resulting sulfone can be used in a subsequent Julia-type olefination to construct a new carbon-carbon double bond within the molecular framework.

The development of selective C-H functionalization reactions has further expanded the toolbox for modifying complex molecules. While direct C-H activation with this compound is not a common transformation, the reagent can be used to install functional handles that can then direct or participate in subsequent C-H functionalization steps. The synthesis of biologically active compounds often relies on the strategic introduction of various functional groups, and the versatility of this compound makes it a valuable tool in this context.

Late-Stage Diversification of Nitrogen-Containing Heterocycles

Late-stage functionalization (LSF) is a crucial strategy in medicinal chemistry and drug discovery, as it allows for the direct modification of complex, drug-like molecules in the final steps of a synthetic sequence. scispace.com This approach enables the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships without the need for lengthy de novo synthesis. scispace.comresearchgate.net Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, but their modification can be challenging. scispace.com

This compound and related alkyl sulfinates, often referred to as Baran Diversinates™, have become key reagents for the LSF of nitrogen-rich heterocycles via radical-mediated C–H functionalization. scispace.commdpi.com The process typically involves the generation of a radical species from the sulfinate salt, which then adds to an electron-deficient heterocycle in a Minisci-type reaction. mdpi.com This reaction is particularly effective for N-heterocycles because protonation of the ring nitrogen enhances its electrophilicity, making it more susceptible to attack by nucleophilic radicals.

The reaction is often initiated using an oxidant, such as tert-butyl hydroperoxide (TBHP), which facilitates the formation of the radical from the sulfinate. mdpi.com A key advantage of this methodology is its operational simplicity and tolerance of various functional groups, with many reactions proceeding effectively in open flasks under mild conditions without the need for pre-functionalized starting materials. mdpi.com

Research involving the natural product papaverine (B1678415), an isoquinoline (B145761) alkaloid, demonstrates the application of sulfinate reagents in LSF. Although yields can be modest, the strategy allows for the introduction of novel substituents onto the complex heterocyclic core. mdpi.com

Table 1: Examples of Late-Stage Functionalization of Papaverine using Sulfinate Reagents

| Substrate | Reagent | Conditions | Product(s) | Yield(s) | Reference |

|---|---|---|---|---|---|

| Papaverine HCl | Zinc trifluoromethanesulfinate [(CF3SO2)2Zn] | TBHP, CH2Cl2/H2O | Trifluoromethylated papaverine derivative and a ring-opened byproduct | 15% and 10%, respectively | mdpi.com |

| Papaverine HCl | Sodium 1,1-difluoroethanesulfinate | TBHP, CH2Cl2/H2O | Two distinct difluoroethylated isoquinoline ring substitution products | 7% and 3% | mdpi.com |

Strategic Incorporations into Bioactive Molecule Precursors

Beyond modifying existing complex molecules, this compound is strategically employed as a key building block in the synthesis of precursors for bioactive compounds. Its ability to participate in reactions that construct core structural motifs makes it a valuable tool for accessing important pharmaceutical intermediates.

A prominent example is its use in photoredox catalysis to synthesize branched vinylpyridines. These structures are precursors to a class of antihistamines, including Triprolidine. researchgate.netresearchgate.net In a notable synthetic strategy, a sulfinate-assisted, photoredox-catalyzed pyridylation of alkenes allows for the construction of the α-vinylpyridine core with high branch selectivity. researchgate.net The reaction proceeds through a sequence of radical addition, coupling, and elimination. The sulfinate serves a dual role: it acts as a reusable radical precursor and as a traceless elimination group, showcasing an efficient and atom-economical approach. researchgate.net This method provides a mild and versatile route to important pharmaceutical building blocks that are otherwise difficult to access via traditional methods like the Heck reaction. researchgate.netresearchgate.net

Table 2: Synthesis of a Triprolidine Precursor via Sulfinate-Assisted Photoredox Catalysis

| Reactants | Catalyst System | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-methylstyrene, 2-bromopyridine, Sodium p-toluenesulfinate | Ir(ppy)2(dtbbpy)PF6 (photocatalyst), NiBr2·glyme (co-catalyst) | Blue LED irradiation, DBU (base), DMF (solvent) | (E)-2-(1-(p-tolyl)prop-1-en-2-yl)pyridine (A key precursor structure for Triprolidine) | 69% | researchgate.netresearchgate.net |

Furthermore, this compound is utilized in other mechanistically distinct transformations to build valuable precursors. For instance, it is a reagent in copper-catalyzed reactions for the asymmetric synthesis of propargylic sulfones. nih.gov These molecules are of significant interest in medicinal chemistry due to their potential biological activities and their utility as synthetic intermediates. nih.gov The versatility of this compound thus allows chemists to strategically incorporate the benzylsulfonyl group or related fragments, which can be retained in the final target or serve as a functional handle for further elaboration.

Advanced Characterization Techniques and Theoretical Studies

Spectroscopic Methodologies for Structural and Mechanistic Insights

A variety of spectroscopic techniques are employed to characterize the structure of sodium phenylmethanesulfinate and to probe the mechanisms of its reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the molecular framework. For this compound, ¹H and ¹³C NMR provide characteristic signals corresponding to the phenyl and methylene (B1212753) protons and carbons. wsu.edu

| NMR Data for this compound | | :--- | :--- | | ¹H NMR (600 MHz, CD₃OD) | δ 7.31 – 7.24 (m, 4H), 7.23 – 7.17 (m, 1H), 3.51 (s, 2H) wsu.edu | | ¹³C NMR (151 MHz, CD₃OD) | δ 133.32, 129.52, 127.80, 126.22, 69.52 wsu.edu | | Note: NMR data provides foundational structural information for the compound. |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers further structural insights. IR spectroscopy is particularly informative for identifying sulfur-oxygen bonds. orientjchem.orgresearchgate.net The S=O stretching vibrations in sulfinate complexes exhibit sharp and strong absorption bands, typically in the 900 cm⁻¹ to 1200 cm⁻¹ region, which can be used to monitor reactions involving the sulfinate group. orientjchem.org

X-ray crystallography is an indispensable tool for the unambiguous determination of three-dimensional molecular structures. While a crystal structure for this compound itself is not detailed in the provided results, the structures of reaction products, such as various sulfones derived from sulfinates, have been elucidated using X-ray analysis, confirming reaction outcomes and stereochemistry. nih.gov

For a deeper understanding of electronic structure, advanced techniques like sulfur K-edge X-ray absorption spectroscopy (XAS) can be utilized. ubc.ca In conjunction with theoretical calculations, XAS probes the electronic environment of the sulfur atom, providing valuable data on bonding and oxidation states which are crucial for understanding reactivity. ubc.ca

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling has become an essential tool for investigating the complex reaction mechanisms of organic compounds, including sulfinates. rjeid.commdpi.com These computational methods allow for the exploration of reaction pathways, the characterization of transient species like intermediates and transition states, and the prediction of chemical reactivity and selectivity. sumitomo-chem.co.jp

Density Functional Theory (DFT) is a widely used computational method that provides high accuracy for a reasonable computational cost, making it a cornerstone of modern mechanistic studies. sumitomo-chem.co.jp DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound and other sulfinate salts, thereby elucidating detailed reaction pathways. sumitomo-chem.co.jpresearchgate.net

Researchers have successfully used DFT to model a variety of reactions involving sulfinates:

Photochemical Reactions: In visible-light-induced reactions, DFT calculations have depicted the formation of a photoactive electron donor-acceptor (EDA) complex between a sulfinate and a pyridinium (B92312) salt. nih.gov The subsequent intermolecular single-electron transfer (SET) to form a sulfonyl radical was also modeled, providing a step-by-step mechanistic picture. nih.gov

Catalytic Cross-Coupling: For Ni/photoredox dual-catalyzed cross-coupling reactions, DFT calculations have been employed to clarify the reaction mechanism and the origin of selectivity. researchgate.netrsc.org These studies support the formation of a Ni(III) intermediate and its subsequent reductive elimination to form the C-S bond of the sulfone product. rsc.org

C-H Functionalization: DFT investigations into the copper-catalyzed sulfonylation of benzylamines revealed that a transient directing group lowers the energy barrier for the turnover-limiting C–H activation step. nih.gov

Hydrolysis Mechanisms: In studies of related sulfur compounds, DFT calculations have shown that hydrolysis can proceed via a stepwise addition-elimination mechanism involving the formation of high-energy tetracoordinate S(IV) sulfurane intermediates. nih.gov

| Application of DFT in Sulfinate Reaction Mechanisms | | :--- | :--- | | Reaction Type | Mechanistic Insight from DFT | | Visible-Light-Induced Radical Reaction | Elucidation of electron donor-acceptor (EDA) complex formation and single-electron transfer (SET) pathway. nih.gov | | Ni/Photoredox Dual Catalysis | Confirmation of Ni(III) intermediate and clarification of selectivity for sulfone over sulfide. researchgate.netrsc.org | | Copper-Catalyzed C-H Sulfonylation | Identification of a lowered energy barrier for C-H activation mediated by a transient directing group. nih.gov | | Alkaline Hydrolysis of Sulfonium Salts | Revelation of a stepwise addition-elimination (A-E) mechanism via a sulfurane intermediate. nih.gov |

The reactivity and selectivity of this compound are governed by its electronic structure. nih.gov Computational methods provide powerful tools to analyze this structure and predict reaction outcomes. ubc.ca The sulfinate group possesses a unique electronic profile, with a pyramidal structure at the sulfur atom, a nucleophilic lone pair on the sulfur, and two nucleophilic oxygen atoms. nih.gov

Electronic structure analysis via DFT allows for the quantitative prediction of reactivity and regioselectivity. For instance, in the radical addition of a sulfonyl radical to an alkene followed by reaction with a pyridinium salt, DFT calculations showed that the energy of the transition states for addition at different positions (C4 vs. C2) determines the final regioselectivity of the product. nih.gov The transition state leading to the C4-substituted product was found to be lower in energy, consistent with experimental observations. nih.gov

Key aspects of electronic structure analysis include:

Charge Distribution Analysis: Methods like Mulliken charge analysis can be used to understand the charge distribution within a molecule and identify reactive sites. nih.gov For example, analyzing the charge on atoms in intermediates can help rationalize the stability of certain structural arrangements. nih.gov

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. The nucleophilic nature of sulfinates is associated with the energy and localization of the HOMO.

Electrostatic Potential (MEP) Maps: MEP surfaces visualize the electrostatic potential on the electron density surface of a molecule. nih.gov These maps clearly identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how molecules will interact. nih.govsioc-journal.cn The negative potential regions around the sulfinate oxygens indicate their high tendency to attract electrophiles. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insights into bonding, hybridization, and donor-acceptor (hyperconjugative) interactions. researchgate.net Studies on related sulfonyl groups show that bonding is highly polarized (S⁺-O⁻) and involves significant hyperconjugative interactions, which influence reactivity. researchgate.net

Through these computational lenses, a detailed, predictive understanding of the chemical behavior of this compound can be achieved, guiding the design of new synthetic methodologies.

Future Research Directions and Unexplored Frontiers

Development of Novel Catalytic Systems for Phenylmethanesulfinate Transformations

The development of innovative catalytic systems is at the forefront of enhancing the synthetic utility of sodium phenylmethanesulfinate. sciencedaily.com Future research is geared towards creating catalysts that offer higher efficiency, selectivity, and sustainability. A key objective is the design of catalysts that can operate under milder reaction conditions, reducing energy consumption and minimizing waste. boehringer-ingelheim.com

One promising avenue is the exploration of geminal-atom catalysts (GACs), which feature two metal cores that can work in concert to facilitate chemical reactions. sciencedaily.com For instance, a novel catalyst with a heptazine chain structure has demonstrated the ability to adapt during chemical reactions, efficiently bringing two reactants together for cross-coupling. sciencedaily.com This type of catalyst has shown potential in improving the yield of pharmaceutical compounds. sciencedaily.com The development of a library of GACs with various metal centers could revolutionize conventional chemical production methods. sciencedaily.com

Furthermore, research into photoredox catalysis presents opportunities for novel transformations of sulfinates. Visible-light-mediated reactions, often proceeding under mild, transition-metal-free conditions, are an area of intense investigation. mdpi.com The development of new photocatalysts could enable unprecedented control over the reactivity of phenylmethanesulfinate, leading to the formation of complex molecules with high precision.

| Catalyst Type | Potential Advantages | Research Focus |

| Geminal-Atom Catalysts (GACs) | Increased efficiency and selectivity, adaptability. sciencedaily.com | Creation of a library of GACs with diverse metal centers. sciencedaily.com |

| Photoredox Catalysts | Mild reaction conditions, high selectivity, environmentally benign. mdpi.com | Design of new photocatalysts for novel sulfinate transformations. |

| Biocatalysts | High specificity, operation in aqueous media, biodegradable. | Screening and engineering of enzymes for phenylmethanesulfinate reactions. |

Expansion of Reaction Scope in C-C and C-Heteroatom Bond Formations

A significant area of future research lies in expanding the scope of carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions utilizing this compound. While its role in generating sulfonyl radicals for subsequent reactions is known, there is considerable potential to broaden its applications.

Recent advances in visible-light-mediated desulfonylative transformations of sulfonyl compounds have emerged as a powerful tool for creating diverse C-C bonds. mdpi.com These methods have been successfully applied to modify biologically active compounds. mdpi.com Future work will likely focus on adapting these desulfonylation strategies to phenylmethanesulfinate, enabling the formation of new C-C bonds in complex molecular architectures.

The formation of C-heteroatom bonds is another critical area. While the C-S bond is indispensable in many pharmaceutical compounds, the development of mild and general methods for its formation remains a key objective. rsc.org Research is moving beyond traditional condensation reactions to explore direct C-H bond functionalization and decarboxylative reactions. rsc.org Applying these modern strategies to phenylmethanesulfinate could provide novel and more efficient routes to sulfur-containing molecules.

| Bond Type | Current Approaches | Future Directions |

| C-C | Visible-light-mediated desulfonylation of sulfonyl compounds. mdpi.com | Adapting desulfonylation strategies to phenylmethanesulfinate for broader applications. |

| C-S | Condensation reactions, C-H functionalization, decarboxylation. rsc.org | Development of novel catalytic systems for direct C-S bond formation using phenylmethanesulfinate. |

| C-N, C-O | Limited exploration with phenylmethanesulfinate. | Investigation of new reaction pathways for the formation of C-N and C-O bonds. |

Integration of this compound in Flow Chemistry and Automated Synthesis

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant leap towards more efficient and reproducible chemical manufacturing. researchgate.net Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. researchgate.netmdpi.com

Automated flow synthesis systems can significantly shorten reaction times and reduce costs, making them highly attractive for pharmaceutical compound synthesis. researchgate.net These systems allow for high-throughput synthesis and screening, which can accelerate the discovery of new drug candidates. researchgate.net The use of this compound in such automated systems would enable the rapid generation of libraries of sulfonyl-containing compounds for biological evaluation.

Future research will focus on developing robust and reliable flow-based protocols for reactions involving this compound. This includes the design of specialized reactors and the optimization of reaction conditions to maximize yield and purity. The ability to telescope multiple reaction steps in a continuous flow without intermediate purification will be a key goal. nih.gov

| Technology | Advantages | Application to Phenylmethanesulfinate |

| Flow Chemistry | Improved heat and mass transfer, precise reaction control, enhanced safety. researchgate.netmdpi.com | Development of continuous processes for sulfone synthesis and other transformations. |

| Automated Synthesis | High efficiency, rapid and reproducible synthesis, reduced costs. researchgate.net | High-throughput synthesis of compound libraries for drug discovery. |

| Machine Learning | Optimization of reaction conditions, prediction of product outcomes. researchgate.net | Integration with automated systems to accelerate the development of new reactions. |

Sustainable and Benign Chemical Transformations Utilizing Phenylmethanesulfinate Chemistry

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. unife.itjddhs.comreachemchemicals.com Future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign transformations. This involves minimizing the use of hazardous substances, reducing waste, and improving energy efficiency. boehringer-ingelheim.comjddhs.com

A key aspect of this endeavor is the use of greener solvents or even solvent-free reaction conditions. jddhs.com The pharmaceutical industry, in particular, is under pressure to adopt more sustainable practices. jddhs.com Research into reactions involving this compound in alternative solvents like water or supercritical carbon dioxide could significantly reduce the environmental impact of these processes. reachemchemicals.com

Furthermore, the development of catalytic processes that can operate with high atom economy will be crucial. This means designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. The use of highly efficient and recyclable catalysts will be a key strategy in achieving this goal. sciencedaily.com By aligning the chemistry of this compound with the principles of green chemistry, researchers can contribute to a more sustainable chemical industry. reachemchemicals.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for sodium phenylmethanesulfinate, and how are impurities controlled during preparation?

- Methodological Answer : Synthesis typically involves sulfonation of toluene derivatives followed by neutralization. Key steps include:

- Purification via recrystallization using ethanol-water mixtures to remove unreacted precursors .

- Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC, with UV detection at 254 nm for phenyl group absorption .

- Impurity profiling using ion chromatography to quantify residual sulfonic acids or sodium sulfate byproducts .

Q. How do researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies involve:

- Accelerated degradation tests at 40°C/75% relative humidity (ICH Q1A guidelines) with periodic sampling .

- Quantification of active sulfinate content via iodometric titration or HPLC with a C18 column (mobile phase: 0.1% phosphoric acid/acetonitrile) .

- pH-dependent stability assays (pH 2–12) to identify hydrolysis thresholds, using buffered solutions and kinetic modeling .

Q. What analytical techniques are most reliable for characterizing this compound in complex matrices?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in D₂O to confirm sulfinate group presence (δ 3.8–4.2 ppm for CH₂-SO₂⁻) .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode for molecular ion detection (m/z 199 [M–Na]⁻) .

- X-ray Diffraction (XRD) : Crystal structure validation to distinguish anhydrous vs. hydrated forms .

Advanced Research Questions

Q. What computational methods are employed to model the reaction mechanisms of this compound in sulfonation reactions?

- Methodological Answer :

- Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) to map transition states and activation energies .

- Solvent effects modeled using COSMO-RS to predict reactivity in polar aprotic solvents (e.g., DMSO) .

- Validation against experimental kinetic data (e.g., Arrhenius plots from temperature-varied reactions) .

Q. How can contradictory literature data on this compound’s redox behavior be resolved?

- Methodological Answer :

- Systematic meta-analysis of experimental conditions (e.g., oxygen exclusion, catalyst presence) to identify confounding variables .

- Reproducibility studies under controlled inert atmospheres (N₂/glovebox) with cyclic voltammetry to isolate sulfinate oxidation potentials .

- Collaborative inter-laboratory validation using standardized protocols (e.g., ASTM E691) .

Q. What experimental design strategies optimize this compound’s efficacy as a radical scavenger in polymerization studies?

- Methodological Answer :

- Design of Experiments (DoE) to vary initiator concentration, temperature, and monomer ratios .

- Real-time monitoring via in-situ FTIR to track radical quenching efficiency (e.g., suppression of acrylate polymerization exotherms) .

- Post-reaction analysis using GPC to compare molecular weight distributions with/without sulfinate additives .

Data Contradiction and Synthesis

Table 1 : Conflicting Reports on Sulfinate Reactivity and Proposed Resolutions

Methodological Best Practices

- Sample Integrity : Use cryogenic grinding to minimize thermal degradation during subsampling .

- Error Propagation : Calculate combined uncertainties for purity assays (e.g., ±2% for titrimetry vs. ±0.5% for HPLC) .

- Literature Gaps : Prioritize studies indexed in Scopus/Web of Science over non-peer-reviewed platforms (e.g., SciFinder > Google Scholar) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.